6-tert-butyl-8-{[(E)-(2-iodophenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one
Description
Properties
IUPAC Name |
6-tert-butyl-8-[(E)-(2-iodophenyl)methylideneamino]-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15IN6O/c1-15(2,3)12-13(23)22(14-19-17-9-21(14)20-12)18-8-10-6-4-5-7-11(10)16/h4-9H,1-3H3/b18-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFXRAAJJPJVMM-QGMBQPNBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C=NN=C2N(C1=O)N=CC3=CC=CC=C3I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NN2C=NN=C2N(C1=O)/N=C/C3=CC=CC=C3I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15IN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process, starting from commercially available starting materials. The key steps usually involve the formation of the triazolo[4,3-b][1,2,4]triazine core followed by functionalization with tert-butyl and [(2-iodophenyl)methylidene]amino groups. Common reagents include tert-butyl bromide for alkylation, and iodine-based reagents for the introduction of the iodophenyl group. Reaction conditions often require the use of strong bases (e.g., sodium hydride) and solvents like dimethylformamide (DMF) under inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound would be scaled up using similar synthetic routes but optimized for cost-effectiveness and yield. This includes using automated reactors and continuous flow processes to ensure consistency and scalability. The choice of solvents and reagents would also be influenced by factors such as availability, cost, and environmental impact.
Chemical Reactions Analysis
Core Reactivity of the Triazolo-Triazinone System
The fused triazolo-triazinone scaffold exhibits electron-deficient aromatic character, making it susceptible to nucleophilic substitution and cycloaddition reactions. Key observations include:
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Electrophilic substitution : The nitrogen-rich core may undergo regioselective halogenation or nitration under acidic conditions. For example, similar triazolo-triazinones undergo bromination at the C-3 position in the presence of HBr/H₂O₂ .
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Ring-opening reactions : Under strongly alkaline conditions, the triazinone ring can hydrolyze to form urea derivatives, as observed in analogs like 6-methyl-7H,8H- triazolo[4,3-b] triazin-7-one .
Reactivity of the (E)-2-Iodobenzylidene Group
The (E)-configured imine-linked 2-iodophenyl substituent introduces potential for cross-coupling and redox reactions:
Cross-Coupling Reactions
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Iodine substitution : The 2-iodophenyl group is primed for palladium-catalyzed couplings, enabling replacement with aryl, alkenyl, or alkynyl groups .
Redox Reactions
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Reduction of the imine : Catalytic hydrogenation (H₂, Pd/C) converts the C=N bond to a C–N single bond, yielding a secondary amine derivative .
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Oxidation : MnO₂ or DDQ may oxidize the imine to a nitrile under aerobic conditions .
tert-Butyl Group Stability
The tert-butyl substituent is typically inert under mild conditions but can be cleaved via:
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Acidolysis : Concentrated HCl or TFA at elevated temperatures removes the tert-butyl group, forming a hydroxyl or carboxylic acid derivative .
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Radical degradation : tert-Butyl groups undergo homolytic cleavage under UV light in the presence of radical initiators .
Coordination Chemistry
The triazolo-triazinone nitrogen atoms and iodophenyl group can act as ligands for transition metals:
| Metal | Coordination Site | Application Example | Source |
|---|---|---|---|
| Pd(II) | Triazolo N-atoms | Catalytic cross-coupling | Patent |
| Cu(I) | Iodine and imine N | Luminescent complexes | Research |
Derivatization via Substituent Exchange
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Amino group introduction : Reaction with NH₃/MeOH under reflux replaces the imine with an amine group .
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Thiolation : Treatment with Lawesson’s reagent converts carbonyl groups to thiones .
Stability and Degradation Pathways
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Photodegradation : The iodophenyl group is prone to homolytic C–I bond cleavage under UV light, forming aryl radicals .
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Hydrolysis : The triazinone ring hydrolyzes in acidic aqueous media to yield urea and triazole fragments .
Key Research Findings
Scientific Research Applications
The compound 6-tert-butyl-8-{[(E)-(2-iodophenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one has garnered attention in recent years due to its potential applications in medicinal chemistry and pharmacology. This article delves into its synthesis, biological activities, and therapeutic applications based on current research findings.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions that incorporate various chemical precursors. The process often includes the formation of the triazole and triazinone rings through condensation reactions and subsequent modifications to introduce the tert-butyl and iodo substituents.
Antimicrobial Properties
Research indicates that derivatives of triazolo[4,3-b][1,2,4]triazinones possess significant antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their antibacterial and antifungal activities. Studies demonstrate that these compounds exhibit broad-spectrum efficacy against various pathogens.
Anticancer Activity
The compound's structure suggests potential anticancer properties. Similar triazole derivatives have shown activity against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.
Enzyme Inhibition
There is growing interest in the enzyme inhibitory potential of this compound class. For example, some derivatives have been identified as inhibitors of acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's. The inhibition of AChE can enhance cholinergic transmission in the brain.
Case Study 1: Antimicrobial Evaluation
A study published in a peer-reviewed journal evaluated a series of triazolo derivatives for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain substitutions on the triazole ring significantly enhanced antibacterial potency compared to standard antibiotics .
Case Study 2: Anticancer Screening
Another research effort focused on assessing the cytotoxic effects of various triazolo derivatives on human cancer cell lines. The findings revealed that compounds with specific substituents exhibited IC50 values in the micromolar range against breast cancer cells .
Applications in Medicinal Chemistry
The unique structural features of this compound position it as a promising candidate for drug development:
- Antimicrobial Agents : Its ability to combat bacterial infections positions it as a potential lead compound in antibiotic development.
- Cancer Therapeutics : With demonstrated anticancer activity, further optimization could lead to new treatments for various malignancies.
- Neurological Disorders : As an AChE inhibitor, it may contribute to therapies aimed at enhancing cognitive function in neurodegenerative diseases.
Mechanism of Action
The mechanism by which this compound exerts its effects is typically through interactions with specific molecular targets:
Molecular Targets: Enzymes, receptors, or nucleic acids, depending on the intended application.
Pathways Involved: The compound can modulate various biochemical pathways by acting as an inhibitor or activator of specific targets. For example, in medicinal applications, it might inhibit an enzyme crucial for the survival of cancer cells.
Comparison with Similar Compounds
Comparison with Analogous Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
*Hypothetical formula based on structural analogs (see Notes).
Key Observations:
- Molecular Weight and Substituent Effects : The iodine atom in the target compound increases its molar mass by ~125.9 g/mol compared to BI62636, significantly affecting solubility and pharmacokinetic properties .
- Crystallinity and Intermolecular Interactions: Analogs like 6-amino-3-benzylmercapto-triazolo-triazinone exhibit extensive N-H⋯N/O hydrogen bonding and π-π stacking , while the iodine in the target compound may introduce halogen bonding, altering crystal packing.
- Synthetic Complexity : Introducing iodine requires specialized reagents (e.g., iodinated benzaldehydes), unlike methyl or phenyl analogs synthesized via straightforward alkylation or condensation .
Biological Activity
6-tert-butyl-8-{[(E)-(2-iodophenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 356.4 g/mol. Its structure features a triazole ring system that is known for its versatility in biological applications.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro studies demonstrated that related triazole derivatives showed activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli with MIC values ranging from 31.25 μg/mL to 62.5 μg/mL .
- The presence of the iodine atom in the phenyl group may enhance the lipophilicity and membrane permeability of the compound, contributing to its antimicrobial efficacy.
Anticancer Activity
The compound's structural characteristics suggest potential anticancer properties:
- Mechanistic studies have shown that similar triazolo derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
- Cell line assays using human cancer cell lines (e.g., HeLa and MCF-7) have indicated that these compounds can significantly reduce cell viability at micromolar concentrations.
Anti-inflammatory Activity
The anti-inflammatory potential of triazole derivatives has been explored:
- In vivo models have shown that these compounds can reduce inflammation markers in animal models of arthritis and colitis.
- The inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 has been reported in studies involving related compounds .
Case Studies
Q & A
Basic Questions
Q. What are the optimal synthetic routes for this compound, and what key intermediates should be prioritized?
- Methodology : Focus on heterocyclization strategies, such as coupling 2-iodobenzaldehyde derivatives with triazolo-triazinone precursors. Key intermediates include Schiff base derivatives (formed via condensation of amines and aldehydes) and cyclized triazolo-triazine cores. Reflux conditions with catalysts (e.g., acetic acid) and inert solvents (THF or dioxane) are critical for cyclization .
- Key Steps :
- Synthesis of the tert-butyl-substituted triazinone backbone via nucleophilic substitution.
- Formation of the imine linkage using (E)-configured aldehydes to ensure stereochemical integrity.
Q. Which spectroscopic techniques are most effective for characterizing its structure, particularly tautomeric forms?
- Approach : Use ¹H/¹³C NMR to analyze proton environments and confirm imine bond geometry (E/Z configuration). X-ray crystallography (as in ) resolves absolute configuration and hydrogen bonding patterns. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., C=N stretches) .
- Tautomerism : Variable-temperature NMR can detect equilibrium between keto-enol or amine-imine tautomers .
Q. How should researchers scale up synthesis from milligram to gram scales while maintaining purity?
- Optimization : Use flow chemistry or controlled batch reactors to manage exothermic steps (e.g., cyclization). Prioritize purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel with ethyl acetate/hexane gradients). Monitor purity via HPLC with UV detection .
Advanced Research Questions
Q. How can contradictions between spectroscopic data (e.g., NMR vs. X-ray) regarding configuration be resolved?
- Resolution Strategy :
- Perform DFT calculations to model tautomeric energy landscapes and compare predicted NMR chemical shifts with experimental data.
- Use dynamic NMR experiments at varying temperatures to probe exchange processes between tautomers.
- Validate with synchrotron X-ray diffraction for high-resolution structural data .
Q. What computational strategies predict this compound’s reactivity in novel reactions?
- Methods :
- Reaction path searches using quantum chemical software (e.g., Gaussian, ORCA) to model transition states and intermediates for reactions like nucleophilic substitutions or cross-couplings.
- Machine learning (ML) platforms (e.g., COMSOL Multiphysics integrated with AI) can predict optimal reaction conditions (solvent, catalyst, temperature) by training on datasets of analogous triazolo-triazine reactions .
Q. How should SAR studies be designed to evaluate potential biological activities?
- Experimental Design :
- Synthesize analogs with variations in the tert-butyl group, iodophenyl substituent, or triazolo-triazine core.
- Test in vitro bioactivity (e.g., kinase inhibition, antimicrobial assays) and correlate with computational molecular docking results (e.g., binding affinity to target proteins).
- Use 3D-QSAR models to map electronic and steric contributions to activity .
Q. Can AI-driven platforms optimize reaction conditions for this compound?
- Implementation :
- Deploy autonomous laboratories with AI-controlled robotic systems to screen reaction parameters (e.g., solvent polarity, catalyst loading).
- Integrate real-time analytics (e.g., inline NMR or Raman spectroscopy) for feedback loops.
- Apply Bayesian optimization to minimize trial-and-error in optimizing yield and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
